molecular formula C17H13F3N2O B2878347 5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one CAS No. 400075-07-2

5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one

Cat. No.: B2878347
CAS No.: 400075-07-2
M. Wt: 318.299
InChI Key: ILRMLTMTUHZVIO-UHFFFAOYSA-N
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Description

5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring.

Properties

IUPAC Name

5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O/c1-11-15(12-6-3-2-4-7-12)16(23)22(21-11)14-9-5-8-13(10-14)17(18,19)20/h2-10,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRMLTMTUHZVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one typically involves the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can have different functional groups attached to the phenyl and pyrazole rings .

Scientific Research Applications

5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both phenyl and trifluoromethyl groups enhances its stability and potential for diverse applications .

Biological Activity

5-Methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one, a member of the pyrazole family, has garnered attention in medicinal chemistry for its diverse biological activities. This compound is characterized by a trifluoromethyl group, which enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H14F3N3O\text{C}_{16}\text{H}_{14}\text{F}_3\text{N}_3\text{O}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, particularly against Gram-positive bacteria.

Key Findings:

  • Activity Against Staphylococcus aureus: The compound demonstrated significant antibacterial activity with a low minimum inhibitory concentration (MIC), effective in inhibiting growth and biofilm formation in Staphylococcus aureus. It showed a bactericidal effect against stationary phase cells, indicating its potential as a treatment for persistent infections .
  • Toxicity Assessment: In vivo studies indicated no harmful effects at doses up to 50 mg/kg, suggesting a favorable safety profile for further development .

Anticancer Properties

The anticancer activity of pyrazole derivatives has been explored extensively, with promising results.

Case Study:

  • A study identified that certain derivatives of pyrazoles exhibited IC50 values in the low micromolar range against various cancer cell lines. Specifically, one compound was noted for its ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for developing new anticancer therapies targeting microtubule dynamics .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated.

Research Insights:

  • The compound has been shown to inhibit TNF-alpha production in human monocytic cell lines, indicating its potential role in managing inflammatory conditions . Additionally, it demonstrated selective inhibition of pro-inflammatory cytokines in various models, showcasing its therapeutic promise in treating autoimmune diseases.

Summary Table of Biological Activities

Activity Type Target Effect Reference
AntimicrobialStaphylococcus aureusLow MIC; bactericidal effect
AnticancerVarious cancer cell linesIC50 in low micromolar range; tubulin inhibition
Anti-inflammatoryHuman monocytic cellsInhibition of TNF-alpha production

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